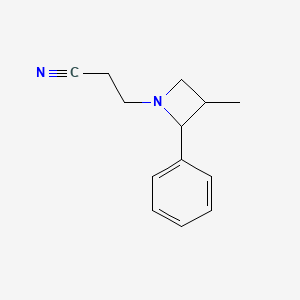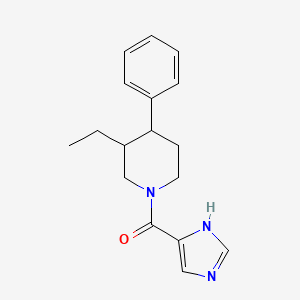
2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide, also known as JNJ-31020028, is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This compound has been widely studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, anxiety, and addiction.
作用機序
2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide works by selectively targeting and blocking the mGluR2 receptor, which is involved in regulating the release of glutamate, a neurotransmitter that plays a key role in many neurological processes. By blocking this receptor, 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide can modulate the activity of glutamate and other neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to increase the levels of certain neurotransmitters such as dopamine and norepinephrine, which are involved in regulating mood and behavior. Additionally, 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide has been shown to reduce the activity of certain brain regions such as the prefrontal cortex, which is involved in executive function and decision-making.
実験室実験の利点と制限
One of the main advantages of 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide is its selectivity for the mGluR2 receptor, which allows for more targeted and specific effects compared to other compounds that may have broader effects on the brain. However, one limitation is the relatively low yield of the synthesis process, which can make it difficult to produce large quantities of the compound for use in experiments.
将来の方向性
There are many potential future directions for research on 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide. One area of interest is in understanding the molecular mechanisms underlying its therapeutic effects, which could lead to the development of new drugs with similar mechanisms of action. Additionally, further studies are needed to determine the optimal dosing and administration regimens for 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide in different neurological disorders. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide in humans.
合成法
The synthesis of 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide involves a series of chemical reactions including the condensation of 3-fluorobenzaldehyde with N,N,3-trimethylpyrrolidine, followed by the addition of sulfonamide and purification steps. The yield of the synthesis process is typically around 20-30%.
科学的研究の応用
2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide has been extensively studied in preclinical models for its potential therapeutic applications in various neurological disorders. In animal models of schizophrenia, 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide has been shown to improve cognitive function and reduce symptoms such as hyperactivity and social withdrawal. In models of depression and anxiety, 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide has demonstrated antidepressant and anxiolytic effects. Additionally, 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide has been studied in models of addiction, where it has shown promise in reducing drug-seeking behavior.
特性
IUPAC Name |
2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2S/c1-10-7-8-16(19(17,18)15(2)3)13(10)11-5-4-6-12(14)9-11/h4-6,9-10,13H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEDBXCHGAIKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C2=CC(=CC=C2)F)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)
![N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide](/img/structure/B7585426.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one](/img/structure/B7585434.png)

![2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide](/img/structure/B7585445.png)


![N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B7585467.png)
![N-[1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-yl]acetamide](/img/structure/B7585470.png)
![N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B7585472.png)
![1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole](/img/structure/B7585478.png)

![2-ethyl-5-methyl-N-[1-(4-pyridin-4-ylphenyl)ethyl]pyrazole-3-carboxamide](/img/structure/B7585493.png)
